molecular formula C11H21Cl B13186179 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane

1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane

Cat. No.: B13186179
M. Wt: 188.74 g/mol
InChI Key: OLTBLMZJDZQSOR-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane is an organic compound with a complex structure It is a derivative of cyclohexane, where the cyclohexane ring is substituted with a 3-chloro-2-methylpropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane typically involves the alkylation of 3-methylcyclohexane with 3-chloro-2-methylpropyl chloride. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants and control the reaction temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce the corresponding alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in drug development, the compound may modulate signaling pathways or metabolic processes.

Comparison with Similar Compounds

1-(3-Chloro-2-methylpropyl)-3-methylcyclohexane can be compared with other similar compounds, such as:

    3-Chloro-2-methyl-1-propene: A simpler alkyl halide with similar reactivity but different structural properties.

    3-Methylcyclohexane: A cyclohexane derivative without the chloroalkyl substitution, showing different chemical behavior.

    1-Chloro-3-methyl-2-butene: Another alkyl halide with a different substitution pattern, leading to distinct reactivity and applications.

Properties

Molecular Formula

C11H21Cl

Molecular Weight

188.74 g/mol

IUPAC Name

1-(3-chloro-2-methylpropyl)-3-methylcyclohexane

InChI

InChI=1S/C11H21Cl/c1-9-4-3-5-11(6-9)7-10(2)8-12/h9-11H,3-8H2,1-2H3

InChI Key

OLTBLMZJDZQSOR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)CC(C)CCl

Origin of Product

United States

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